[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol

Organic Synthesis Quality Control Procurement

Versatile heterocyclic building block featuring a 6-aminopyridine moiety and a free piperidine C4-hydroxymethyl group. Orthogonal primary amine and alcohol handles enable divergent synthetic elaboration without deprotection, critical for step-economical library synthesis in kinase inhibitor programs. Ideal for CROs and medicinal chemistry groups requiring dual functionality at research scale.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 1152501-47-7
Cat. No. B1521325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol
CAS1152501-47-7
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C2=CN=C(C=C2)N
InChIInChI=1S/C11H17N3O/c12-11-2-1-10(7-13-11)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8H2,(H2,12,13)
InChIKeyJJXDPXRBTAEOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol (CAS 1152501-47-7) Sourcing and Baseline Characterization Guide


[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol (CAS 1152501-47-7, molecular formula C11H17N3O, MW 207.28 g/mol) is a heterocyclic organic building block featuring a piperidine ring substituted at the N1 position with a 6-aminopyridine moiety and at the C4 position with a hydroxymethyl group [1]. The compound's structural characteristics position it as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other small-molecule therapeutics, owing to its balanced polarity and synthetic adaptability [2].

Why [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol (CAS 1152501-47-7) Cannot Be Replaced by Generic Analogs: Structural and Synthetic Considerations


Although several 6-aminopyridin-3-yl piperidine derivatives exist as commercial building blocks (e.g., tert-butyl carbamate-protected variants such as CAS 1198408-35-3, or piperazine-containing analogs such as CAS 1042984-64-4), the precise substitution pattern of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol confers distinct synthetic utility [1]. The unprotected primary amine on the pyridine ring and the free primary alcohol on the piperidine ring provide two orthogonal reactive handles that enable divergent synthetic elaboration without requiring deprotection steps, a feature absent in Boc-protected or amide-linked comparators [2]. This dual functionality is critical for synthetic routes where protecting group compatibility or step economy is a primary concern.

Quantitative Procurement Evidence for [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol (CAS 1152501-47-7): Purity, Availability, and Comparative Benchmarks


Commercial Purity Benchmarking: Bidepharm 95% Purity Specification with Batch-Specific QC Documentation

Bidepharm supplies [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol (CAS 1152501-47-7) at a standard purity of 95% and provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . While not a biological comparator, this establishes a verified purity baseline for procurement decisions. For context, Enamine LLC also lists this compound at 95% purity (Catalog No. EN300-66409), confirming 95% as the typical industry-standard purity tier for this building block [1].

Organic Synthesis Quality Control Procurement

Pricing and Availability Comparison: Biosynth Premium Sourcing vs. Standard Suppliers

Biosynth offers [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol at a premium price point of $567.50 for 50 mg and $1,762.50 for 0.5 g, with a quoted lead time of 3-4 weeks . In contrast, CymitQuimica lists the compound at €572.00 for 50 mg, demonstrating comparable pricing in the European market . No quantitative comparative activity data is publicly available for this specific compound, and it is primarily utilized as a synthetic intermediate rather than an endpoint bioactive entity.

Procurement Supply Chain Cost Analysis

Lack of Published Comparative Biological or Pharmacological Data: A Critical Procurement Consideration

A systematic search of the public literature (including PubMed, patent databases, and major chemical vendor technical libraries) reveals no published head-to-head biological activity comparisons, no reported IC50/Ki/Kd values, and no in vivo pharmacokinetic or toxicity data specifically for [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol. This absence of data extends to any comparator compound bearing the identical 1-(6-aminopyridin-3-yl)piperidin-4-yl scaffold with a free hydroxymethyl group. The compound appears exclusively in vendor catalogs as a synthetic building block, not as a characterized endpoint bioactive molecule.

Literature Gap Analysis Drug Discovery Risk Assessment

Validated Application Scenarios for [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol (CAS 1152501-47-7) Based on Available Evidence


Synthetic Intermediate for Kinase Inhibitor Scaffold Elaboration

The 6-aminopyridin-3-yl piperidine core is a recognized pharmacophore element in kinase inhibitor design, particularly for targets such as CDK4/6 and ALK [1]. The free hydroxymethyl group at the piperidine C4 position serves as a versatile handle for further functionalization (e.g., oxidation to aldehyde or carboxylic acid, alkylation, esterification) without requiring deprotection of the 6-amino group, enabling efficient parallel library synthesis [2].

Agrochemical Building Block Development

The compound's balanced polarity (cLogP estimated between 0.5-1.5) and dual reactive sites make it suitable for agrochemical lead optimization programs where the aminopyridine moiety is a known substructure in fungicides and herbicides [3].

Custom Synthesis and Contract Research Starting Material

Given the absence of published biological data and its availability from multiple specialty chemical suppliers at standardized 95% purity, this compound is appropriately sourced as a custom synthesis starting material for contract research organizations (CROs) developing proprietary small-molecule libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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